N-[(2S)-bicyclo[2.2.1]heptan-2-yl]methanesulfonamide
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Overview
Description
The compound “N-[(2S)-bicyclo[2.2.1]heptan-2-yl]methanesulfonamide” is a sulfonamide derivative of a bicyclic compound . Sulfonamides are a group of compounds containing the functional group R-SO2-NR’R’‘, where R, R’, and R’’ are organic groups .
Molecular Structure Analysis
The bicyclo[2.2.1]heptane core is a common structural motif in organic chemistry . It consists of a seven-membered ring fused to a two-membered ring. The 2S indicates the stereochemistry at the 2-position of the bicyclic system .Chemical Reactions Analysis
The bicyclo[2.2.1]heptane core can undergo a variety of chemical reactions, depending on the functional groups present . Sulfonamides, for example, are known to participate in reactions such as hydrolysis, acylation, and displacement by nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact structure. Factors influencing these properties could include its molecular weight, polarity, solubility, and stability .Scientific Research Applications
Structural and Conformational Analysis
One study focused on the conformations and self-association behaviors of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide in solution, using IR spectroscopy and quantum chemical methods. This research provided insights into the cyclic dimer formations of the compound in inert solvents and chain associates in crystal forms through hydrogen bonding, illustrating the compound's complex interaction behaviors (I. Sterkhova, M. Y. Moskalik, & B. Shainyan, 2014).
Synthesis and Chemical Transformations
Another study explored the synthesis and aminolysis of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-(oxiran-2-ylmethyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide, providing valuable data on the regioselectivity of these transformations. This work contributes to the understanding of chemical reactions and synthesis processes involving complex bicyclic structures (V. Palchikov, S. A. Prid’ma, & L. I. Kas’yan, 2014).
Fuel and Energy Applications
Research on the combustion products of 2,2'-bis(bicyclo[2.2.1]heptane) in oxygen suggested potential applications as a fuel component in combustion chambers of liquid rocket engines. This study highlights the advantageous properties of bicyclo[2.2.1]heptane derivatives, including their density and average molar mass, for rocket fuel applications (M. Bermeshev, I. Kochetov, V. Pevgov, V. Samoilov, & S. Shorunov, 2019).
Catalysis and Chemical Reactions
Studies on the base-free transfer hydrogenation of ketones using Cp*Ir(pyridinesulfonamide)Cl precatalysts, including derivatives of N-[(2S)-bicyclo[2.2.1]heptan-2-yl]methanesulfonamide, illustrate the compound's role in facilitating catalytic reactions. These findings are significant for the development of more efficient and environmentally friendly catalytic processes (A. Ruff, C. Kirby, B. Chan, & Abby R. O'Connor, 2016).
Ligand Development for Asymmetric Synthesis
N-[2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)cyclohexyl]methanesulfonamide has been identified as a novel ligand for metal-mediated catalytic asymmetric synthesis. This application underscores the versatility of this compound derivatives in promoting enantioselective chemical reactions, a key area in the development of pharmaceuticals and fine chemicals (P. Wipf & Xiaodong Wang, 2002).
Mechanism of Action
Mode of Action
The mode of action of N-[(2S)-bicyclo[22It is known that the compound can undergo reactions with other substances such as epichlorohydrin . .
Biochemical Pathways
The biochemical pathways affected by N-[(2S)-bicyclo[22The compound is known to participate in reactions that lead to the formation of new compounds , but the downstream effects on biochemical pathways remain to be investigated.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(2S)-2-bicyclo[2.2.1]heptanyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S/c1-12(10,11)9-8-5-6-2-3-7(8)4-6/h6-9H,2-5H2,1H3/t6?,7?,8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJDCHSWESIWMR-RRQHEKLDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CC2CCC1C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N[C@H]1CC2CCC1C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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